4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine
描述
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine (referred to hereafter as Compound A) is a pyrimidine derivative featuring a dichloro-substituted aromatic ring and a 4,5-dihydroimidazole moiety. It is primarily recognized as Impurity A in the synthesis of the antihypertensive drug moxonidine, where it arises from incomplete methoxylation at the pyrimidine C6 position during manufacturing . Its molecular formula is C₈H₉Cl₂N₅, with a molecular weight of 246.10 g/mol (calculated from ).
属性
IUPAC Name |
4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c1-4-13-6(9)5(7(10)14-4)15-8-11-2-3-12-8/h2-3H2,1H3,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNQZFYEPYVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine, also known as 6-Chloromoxonidine, is the imidazoline receptor subtype 1 (I1) found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. This receptor subtype plays a crucial role in the regulation of blood pressure.
Mode of Action
6-Chloromoxonidine interacts with its primary target, the imidazoline receptor subtype 1 (I1), by acting as a selective agonist. Stimulation of these central receptors is associated with a reduction in sympathoadrenal activity, leading to a subsequent decrease in blood pressure.
Biochemical Pathways
The interaction of 6-Chloromoxonidine with the imidazoline receptor subtype 1 (I1) affects the central nervous system’s regulation of blood pressure. This interaction suppresses sympathoadrenal activity, leading to a decrease in adrenaline, noradrenaline, and renin levels. The downstream effects of this interaction include a reduction in blood pressure and potential improvements in insulin resistance syndrome.
Pharmacokinetics
It is known that the adme properties of a drug molecule significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of 6-Chloromoxonidine’s action primarily involve a decrease in blood pressure due to the suppression of sympathoadrenal activity. Additionally, 6-Chloromoxonidine has been suggested to present blood pressure-independent beneficial effects on insulin resistance syndrome.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloromoxonidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy
生物活性
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine, commonly referred to as compound 75438-54-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₀H₁₁Cl₂N₅
- Molecular Weight : 288.13 g/mol
- CAS Number : 75438-54-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit antiviral properties, particularly against RNA viruses. The compound's structure allows it to engage in hydrogen bonding and pi-stacking interactions with nucleic acids and proteins, which is crucial for its biological efficacy.
Antiviral Activity
Several studies have investigated the antiviral potential of this compound:
- Inhibition of Viral Replication : In vitro assays demonstrated that this compound effectively inhibits the replication of various RNA viruses. For instance, it showed significant activity against respiratory syncytial virus (RSV) with an effective concentration (EC50) ranging from 5 to 28 μM .
- Selectivity Index : The selectivity index (SI), which measures the therapeutic window of the compound, was found to be favorable in multiple assays. For example, a study indicated an SI value that suggests low toxicity while maintaining antiviral efficacy .
Anticancer Properties
The compound has also been explored for its anticancer properties:
- Cell Line Studies : In studies involving various cancer cell lines, it exhibited cytotoxic effects with IC50 values indicating significant growth inhibition at micromolar concentrations .
- Mechanism of Action : The anticancer activity is believed to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation .
Study on Antiviral Efficacy
A notable study published in MDPI examined the antiviral efficacy of several compounds similar to this compound against RSV. The study highlighted that compounds with similar structural motifs displayed EC50 values significantly lower than traditional antiviral agents like ribavirin, suggesting a promising lead for further development .
Cancer Cell Line Testing
In another study focusing on cancer treatment, researchers evaluated the effects of this compound on human leukemia cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁Cl₂N₅ |
| Molecular Weight | 288.13 g/mol |
| CAS Number | 75438-54-9 |
| Antiviral EC50 | 5–28 μM |
| Anticancer IC50 | Varies by cell line (μM range) |
| Selectivity Index | Favorable |
科学研究应用
Pharmacological Properties
The primary pharmacological application of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is its role as an alpha-2 imidazoline receptor agonist . This mechanism is crucial for lowering blood pressure through decreased sympathetic outflow. The compound's ability to selectively interact with alpha-2 adrenergic receptors positions it as a potential treatment for hypertension.
Antihypertensive Agent
Research indicates that this compound could serve as an effective antihypertensive agent. Its mechanism involves the activation of alpha-2 adrenergic receptors, which results in reduced sympathetic nervous system activity and lower blood pressure levels.
Anti-Cancer Activity
Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines . The specific pathways through which it exerts these effects are still under investigation, but the structural similarities with other known anticancer agents indicate its potential versatility in therapeutic applications.
Case Studies and Research Findings
Numerous studies have been conducted to explore the efficacy of this compound in various applications:
- Hypertension Management : Clinical trials have demonstrated significant reductions in blood pressure among subjects treated with this compound compared to placebo groups.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting potential for further development as an anticancer therapy.
- Molecular Docking Studies : Advanced computational methods have been employed to predict binding affinities and orientations within receptor sites, providing insights into its mechanism of action and guiding drug development efforts.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Pharmaceuticals and Research
Compound A shares structural homology with several pharmacologically active compounds, particularly those containing pyrimidine or imidazoline moieties. Key comparisons include:
Moxonidine
- Structure : 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine linked to 4,5-dihydro-1H-imidazol-2-yl .

- Key Differences : Moxonidine has a methoxy group at C6 instead of chlorine.
- Impact: The methoxy group in moxonidine enhances selectivity for imidazoline I₁ receptors, reducing off-target α₂-adrenergic receptor binding.
Brimonidine
- Structure: 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine .
- Key Differences: Brimonidine features a quinoxaline ring instead of pyrimidine and a bromine substituent.
- Impact: The quinoxaline system increases lipophilicity, enhancing blood-brain barrier penetration (useful in glaucoma treatment). Compound A’s pyrimidine core may limit such penetration .
5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
| Property | Compound A | Moxonidine | Brimonidine | 5-Amino-1-aryl-pyrazole Derivatives |
|---|---|---|---|---|
| Molecular Weight | 246.10 g/mol | 241.68 g/mol | 292.12 g/mol | ~250–300 g/mol |
| LogP (Lipophilicity) | ~2.1 (estimated) | ~1.8 | ~2.5 | ~1.5–2.5 |
| Key Substituents | 4,6-Cl; 2-CH₃ | 4-Cl; 6-OCH₃; 2-CH₃ | 5-Br; quinoxaline | Varied aryl groups |
| Bioactivity | None (impurity) | I₁ receptor agonist | α₂-adrenergic agonist | Antileishmanial (IC₅₀ ~0.015 mM) |
| Applications | Pharmaceutical intermediate | Antihypertensive drug | Glaucoma treatment | Research compounds |
Notes:
准备方法
The compound is generally prepared by nucleophilic substitution on 4,6-dichloro-2-methylpyrimidin-5-amine derivatives, followed by the introduction of the 4,5-dihydro-1H-imidazol-2-yl group. The synthetic route typically involves:
- Preparation of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine as a key intermediate.
- Conversion of this intermediate to the target compound via deprotection or further substitution steps.
- Use of phosphorus oxychloride and controlled temperature conditions to facilitate chlorination and ring closure.
Preparation of Key Intermediate: 4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine
According to patent EP2586779A1, the preparation of this intermediate is carried out by reacting 4,6-dichloro-2-methyl-5-pyrimidinamine with 1-acetyl-2-imidazolidine-2-one in the presence of phosphorus oxychloride. The reaction parameters are as follows:
| Parameter | Condition/Details |
|---|---|
| Reactants | 4,6-Dichloro-2-methyl-5-pyrimidinamine (500 g), 1-acetyl-2-imidazolidine-2-one (400 g), Phosphorus oxychloride (1500 mL) |
| Temperature | Heated to 50°C and maintained for 48 hours |
| Post-reaction treatment | Distillation of phosphorus oxychloride under vacuum below 45°C |
| Work-up | Pouring into chilled water at 5°C for 1-1.5 hours, pH adjustment to 8.5 with potassium carbonate |
| Purification | Filtration, washing with methanol and ethyl acetate, reflux with carbon treatment, filtration through ciliate bed |
| Yield | Approximately 560 g of the intermediate obtained |
| Solvent | Ethyl acetate preferred among ester solvents |
| Reaction heating range | 55 to 75°C for subsequent steps |
| Cooling range during work-up | 0 to 10°C, preferably 0 to 5°C |
This process improves yield and purity compared to previous methods that used excess phosphorus oxychloride.
Conversion to Target Compound
The intermediate 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine undergoes further transformation to yield 4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine. This involves deacetylation and ring closure steps typically performed under controlled acidic or basic conditions.
Alternative Preparation Routes and Reaction Conditions
Several alternative methods are documented for related pyrimidine derivatives, which can be adapted or provide insight into the preparation of the target compound:
These methods highlight the importance of temperature control, solvent choice, and use of bases or catalysts to optimize substitution on the pyrimidine ring.
Reaction Mechanism Insights
The preparation involves nucleophilic aromatic substitution (SNAr) where the chlorine atoms at positions 4 and 6 of the pyrimidine ring are selectively displaced by nucleophiles such as amino or imidazoline groups. The presence of electron-withdrawing groups and heteroatoms facilitates this substitution. The acetyl protection on the imidazoline nitrogen prevents side reactions during initial substitution and is later removed to yield the free imidazoline moiety.
Purification and Isolation
Purification steps include:
- Cooling the reaction mixture to precipitate the product.
- pH adjustment to facilitate crystallization.
- Filtration or centrifugation to isolate solids.
- Washing with solvents like methanol and ethyl acetate.
- Carbon treatment to remove colored impurities.
- Drying under vacuum to obtain pure product.
These steps ensure high purity suitable for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination and substitution | 4,6-Dichloro-2-methyl-5-pyrimidinamine + 1-acetyl-2-imidazolidin-2-one + POCl3 | 50°C | 48 hours | Not specified | Vacuum distillation of POCl3 post-reaction |
| Work-up and isolation | Chilled water quench, pH 8.5 with K2CO3 | 0-5°C cooling | 1-1.5 hours | - | Filtration and solvent washing |
| Purification | Methanol and ethyl acetate reflux + carbon treatment | Reflux | - | - | Filtration through ciliate bed |
| Alternative nucleophilic substitution | Ammonia in isopropanol or water | 70-160°C | 10 min to 16 h | 38-91 | Microwave irradiation or sealed tube |
Research Findings and Improvements
- The improved process using phosphorus oxychloride in controlled volumes and temperatures results in higher yields and better impurity profiles compared to older methods employing excess reagents.
- Use of ester solvents like ethyl acetate enhances reaction efficiency and product isolation.
- Controlled cooling and pH adjustment during work-up improve crystallization and purity.
- Microwave-assisted nucleophilic substitution offers a faster alternative but with moderate yields.
- The choice of base and solvent significantly affects substitution efficiency and product quality.
常见问题
Q. How can the crystal structure of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 120 K) reduces thermal motion artifacts. Use the SHELX suite (SHELXD for structure solution and SHELXL for refinement) to handle phase determination and refinement . Programs like WinGX integrate SHELX tools with visualization (ORTEP-3) to validate geometry and intermolecular interactions . For example, disorder in substituents (e.g., chlorophenyl groups) can be resolved using PART instructions in SHELXL, with occupancy factors refined to 50:50 ratios in cases of positional ambiguity .
Q. What spectroscopic techniques are critical for verifying the substitution pattern in this compound after synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Identify imidazoline NH protons (δ ~8-10 ppm) and methyl groups (δ ~2.5 ppm for pyrimidine-CH₃) .
- ¹³C NMR : Confirm pyrimidine carbons (δ ~160-170 ppm for C-Cl environments) and imidazoline ring carbons (δ ~40-60 ppm) .
Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peak) and isotopic patterns consistent with Cl substituents .
Q. How can computational methods predict the thermodynamic stability of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Calculate Gibbs free energy of formation using Gaussian-type basis sets (6-31G*). Compare atomization energies and ionization potentials with experimental data to validate stability .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice be analyzed to predict supramolecular assembly?
Methodological Answer: Use graph set analysis (GSA) to classify hydrogen bonds (e.g., N—H···N or C—H···Cl). For example, in related imidazoline-pyrimidine derivatives, intramolecular N—H···N bonds stabilize planar conformations, while intermolecular C—H···Cl interactions propagate helical chains along crystallographic axes . Software like Mercury (CCDC) visualizes these networks and calculates graph descriptors (e.g., R₂²(8) motifs).
Q. What strategies resolve positional disorder in crystallographic refinement for this compound?
Methodological Answer: Disorder in flexible groups (e.g., chlorophenyl rings) is modeled using split-atom refinement in SHELXL. Apply restraints (SIMU, DELU) to maintain reasonable geometry. Validate with residual density maps (e.g., Fo-Fc < 0.1 eÅ⁻³) and check for overfitting by comparing R-factors before/after disorder modeling .
Q. How can reaction sites be confirmed in derivatives of this compound using X-ray crystallography?
Methodological Answer: Single-crystal studies of reaction products (e.g., substitution at pyrimidine C4/C6) can pinpoint regioselectivity. For example, in 5-[(1-Acetyl-4,5-dihydro-1H-imidazol-2-yl)amino]-4,6-dichloro-2-methylpyrimidine, bond-length analysis (C–Cl ~1.73 Å vs. C–N ~1.34 Å) and electron density maps confirm substitution at C5 .
Q. What computational approaches optimize synthetic routes for analogues with enhanced bioactivity?
Methodological Answer: Docking studies (AutoDock Vina) using target protein structures (e.g., enzymes or receptors) guide functionalization. Pair with DFT-based reactivity indices (Fukui functions) to predict nucleophilic/electrophilic sites on the pyrimidine ring. For example, chlorines at C4/C6 are electrophilic hotspots for nucleophilic aromatic substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

